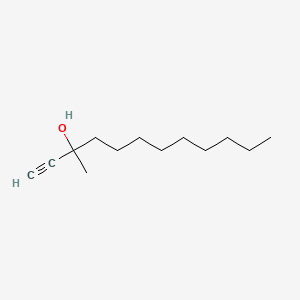

3-Methyl-1-dodecyn-3-OL

Beschreibung

The exact mass of the compound 3-Methyl-1-dodecyn-3-OL is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methyl-1-dodecyn-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-dodecyn-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyldodec-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O/c1-4-6-7-8-9-10-11-12-13(3,14)5-2/h2,14H,4,6-12H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INASARODRJUTTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619904 | |

| Record name | 3-Methyldodec-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24424-78-0 | |

| Record name | 3-Methyldodec-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24424-78-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Methyl-1-dodecyn-3-ol

Introduction

3-Methyl-1-dodecyn-3-ol is a tertiary propargyl alcohol characterized by a 13-carbon backbone, a terminal alkyne, and a hydroxyl group at the C3 position. This specific arrangement of functional groups makes it a molecule of significant interest in both industrial and research settings. The carbon atom bearing the hydroxyl and methyl groups is a chiral center, implying the existence of (R) and (S) enantiomers. While its primary industrial application is as a highly efficient polymerization inhibitor in the curing of silicone rubbers, its structure presents it as a versatile chiral building block for complex organic synthesis. For drug development professionals, understanding the properties and reactivity of synthons like 3-Methyl-1-dodecyn-3-ol is crucial for constructing novel molecular architectures with potential therapeutic activity. This guide provides a comprehensive overview of its chemical properties, analytical characterization, synthesis, and potential applications in advanced chemical synthesis.

Core Chemical and Physical Properties

The fundamental identity and physical characteristics of a compound are the foundation for its application in any laboratory or industrial process. These properties dictate the conditions required for storage, handling, and reaction design.

Compound Identification

A consistent and unambiguous identification is critical for regulatory compliance, safety, and scientific accuracy. The key identifiers for 3-Methyl-1-dodecyn-3-ol are summarized below.

| Identifier | Value |

| IUPAC Name | 3-methyldodec-1-yn-3-ol[1][2] |

| CAS Number | 24424-78-0[2] |

| Molecular Formula | C₁₃H₂₄O[1][2] |

| Molecular Weight | 196.33 g/mol [1][2] |

| Canonical SMILES | CCCCCCCCCC(C)(C#C)O[2] |

| InChIKey | INASARODRJUTTN-UHFFFAOYSA-N[1][2] |

Physicochemical Data

The physicochemical properties of 3-Methyl-1-dodecyn-3-ol influence its behavior in various solvents and reaction media, as well as its toxicological and environmental profile. The calculated octanol-water partition coefficient (XLogP3) of 4.4 indicates significant lipophilicity.[1][2]

| Property | Value |

| Density | 0.840 g/cm³[3] |

| Boiling Point | 229.4 °C at 760 mmHg[4] |

| Flash Point | 93.2 °C[4] |

| XLogP3 | 4.4[1][2] |

graph Chemical_Structure { layout=neato; node [shape=none, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C", pos="0,0!"]; C4 [label="CH3", pos="-0.86,-0.5!"]; C5 [label="OH", pos="0.86,-0.5!"]; C6 [label="CH2", pos="0,1.5!"]; C7 [label="CH2", pos="0,3!"]; C8 [label="CH2", pos="0,4.5!"]; C9 [label="CH2", pos="0,6!"]; C10 [label="CH2", pos="0,7.5!"]; C11[label="CH2", pos="0,9!"]; C12[label="CH2", pos="0,10.5!"]; C13[label="CH2", pos="0,12!"]; C14[label="CH3", pos="0,13.5!"]; CH [label="CH", pos="-2.5,0!"];

// Nodes Start [label="Reactants:\n- 2-Undecanone\n- Acetylene Source (e.g., Acetylene gas, Lithium Acetylide)"]; Step1 [label="Step 1: Acetylide Formation\nDeprotonate acetylene with a strong base (e.g., n-BuLi, NaNH₂) in an anhydrous ether solvent (e.g., THF, Diethyl Ether) under inert atmosphere (N₂ or Ar)."]; Step2 [label="Step 2: Nucleophilic Addition\nSlowly add 2-undecanone to the acetylide solution at low temperature (e.g., -78 °C to 0 °C) to form the alkoxide intermediate."]; Step3 [label="Step 3: Aqueous Workup\nQuench the reaction with a weak acid (e.g., saturated NH₄Cl solution) to protonate the alkoxide."]; Step4 [label="Step 4: Extraction & Purification\nExtract the product into an organic solvent, dry, and purify using vacuum distillation or column chromatography."]; End [label="Final Product:\n3-Methyl-1-dodecyn-3-ol", shape=ellipse, fillcolor="#E6F4EA", color="#34A853"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> End; }

Caption: General workflow for the synthesis of 3-Methyl-1-dodecyn-3-ol.

Detailed Step-by-Step Methodology:

-

Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet is assembled.

-

Reagent Preparation: The flask is charged with anhydrous tetrahydrofuran (THF). A source of acetylene, such as bubbling acetylene gas through the solvent or using a pre-formed acetylide salt, is introduced.

-

Acetylide Formation: The solution is cooled to -78 °C (dry ice/acetone bath). A strong base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise via the dropping funnel. The reaction is allowed to stir for 30 minutes to ensure complete formation of the lithium acetylide.

-

Addition of Ketone: A solution of 2-undecanone in anhydrous THF is added dropwise to the cooled acetylide solution, maintaining the internal temperature below -60 °C. The reaction mixture is stirred for 2-4 hours, allowing it to slowly warm to room temperature.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield pure 3-Methyl-1-dodecyn-3-ol.

Trustworthiness: This protocol is self-validating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 2-undecanone starting material. The final product's purity and identity must be confirmed using the spectroscopic methods outlined in Section 2.

Key Chemical Reactivity

The synthetic utility of 3-Methyl-1-dodecyn-3-ol stems from the distinct reactivity of its two primary functional groups.

-

Reactions of the Terminal Alkyne: The terminal alkyne is a versatile handle for carbon-carbon bond formation. It can undergo:

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form more complex internal alkynes.

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, a reaction widely used in drug discovery for linking molecular fragments.

-

Selective Hydrogenation: Reduction to the corresponding alkene using catalysts like Lindlar's catalyst or to the alkane using platinum or palladium on carbon.

-

-

Reactions of the Tertiary Hydroxyl Group: The tertiary alcohol can be:

-

Protected: Converted to a protecting group such as a silyl ether (e.g., TMS, TBDMS) to prevent its interference in subsequent reactions at the alkyne terminus.

-

Substituted: Under acidic conditions, it can be substituted in Sₙ1-type reactions.

-

Esterified or Etherified: To produce various derivatives.

-

Applications and Relevance in Chemical Synthesis

Industrial Application: Silicone Polymerization Inhibitor

The primary commercial use of 3-Methyl-1-dodecyn-3-ol is as a high-efficiency inhibitor for platinum-catalyzed hydrosilylation reactions used to cure addition-type silicone rubbers and glues. [5][6] Mechanism Insight: In these systems, a platinum catalyst promotes the addition of a silicon-hydride (Si-H) bond across a vinyl group. This cross-linking process, or vulcanization, can be very rapid. 3-Methyl-1-dodecyn-3-ol acts as a retarder by coordinating to the platinum catalyst via its alkyne functionality. This coordination is reversible and temperature-dependent. At room temperature, the inhibitor "caps" the catalyst, preventing premature curing and providing a longer working time (pot life). Upon heating, the inhibitor dissociates, freeing the catalyst to rapidly cure the silicone. It is noted for providing longer operating times compared to simpler inhibitors like 1-ethynyl-1-cyclohexanol under similar conditions. [6]

Potential in Drug Discovery and Development

Expertise & Experience: While not a drug itself, 3-Methyl-1-dodecyn-3-ol represents a valuable chiral building block for the synthesis of more complex bioactive molecules. Its bifunctional nature allows for sequential and orthogonal chemical modifications, a key strategy in building molecular diversity in drug discovery campaigns.

The terminal alkyne serves as a critical functional handle for modern coupling chemistries, while the tertiary alcohol and the adjacent methyl group can profoundly influence the physicochemical and pharmacological properties of a larger molecule. The introduction of a methyl group into a drug candidate can lead to significant improvements in potency or metabolic stability, a phenomenon often termed the "magic methyl" effect. [7][8]This effect can arise from several factors:

-

Conformational Restriction: The methyl group can lock the molecule into a more bioactive conformation, improving its binding affinity to a target protein. [9]* Increased Lipophilicity: The methyl group can enhance membrane permeability by increasing the molecule's overall lipophilicity.

-

Blocking Metabolism: A strategically placed methyl group can block a site of metabolic oxidation, increasing the drug's half-life. [9] Therefore, incorporating a fragment like 3-Methyl-1-dodecyn-3-ol into a synthetic strategy allows medicinal chemists to systematically explore the impact of these features on a lead compound's performance.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Methyl-1-dodecyn-3-ol is classified with the following hazards:

-

H315: Causes skin irritation (Skin Irrit. 2) [1]* H319: Causes serious eye irritation (Eye Irrit. 2) [1]* H335: May cause respiratory irritation (STOT SE 3) [1] Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [10]* Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat. [11]* Fire Safety: The compound is a combustible liquid with a flash point of 93.2 °C. Keep away from heat, sparks, and open flames. Use spark-proof tools when handling. [4][10]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents. [10]

References

-

PubChem. (n.d.). 3-Methyl-1-dodecyn-3-OL. National Center for Biotechnology Information. Retrieved from [Link]

-

XJY Silicones. (n.d.). 3-METHYL-1-DODECYN-3-OL. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1-pentyn-3-ol, 99+%. Retrieved from [Link]

-

Stenutz. (n.d.). 3-methyl-1-dodecyn-3-ol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl thio isovalerate. Retrieved from [Link]

-

PubChemLite. (n.d.). 3,7,11-trimethyl-1-dodecyn-3-ol (C15H28O). Retrieved from [Link]

-

The Good Scents Company. (n.d.). nutty pyrazine 5-methyl-6,7-dihydro-5H-cyclopentapyrazine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

de L. K. M. e Silva, F., & de Freitas, R. P. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. Retrieved from [Link]

- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 5H-5-methyl-6,7-dihydrocyclopenta(b)pyrazine, CAS Registry Number 23747-48-0. Food and Chemical Toxicology.

-

Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-methyl-1-nonen-3-ol. Retrieved from [Link]

-

Musacchio, A. J., et al. (2023). Late-Stage C(sp3)–H Methylation of Drug Molecules. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. 3-Methyl-1-dodecyn-3-OL | C13H24O | CID 21908640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 3-methyl-1-dodecyn-3-ol [stenutz.eu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. dgunionchem.com [dgunionchem.com]

- 6. specialchem.com [specialchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Late-Stage C(sp3)–H Methylation of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Methyl-1-dodecyn-3-ol

CAS Number: 24424-78-0 | Molecular Formula: C₁₃H₂₄O | Synonyms: Ethynyl methyl n-nonyl carbinol

This document provides a comprehensive technical overview of 3-Methyl-1-dodecyn-3-ol, a propargylic alcohol with significant applications in materials science and potential as a versatile building block in organic synthesis. Designed for researchers, chemists, and formulation scientists, this guide delves into its physicochemical properties, synthesis, spectroscopic signature, and functional applications, with a focus on the underlying chemical principles.

Core Physicochemical & Structural Properties

3-Methyl-1-dodecyn-3-ol is a tertiary alcohol featuring a terminal alkyne and a long, non-polar C9 alkyl chain. This unique amphiphilic structure—combining a reactive hydrophilic head (hydroxyl and alkyne groups) with a lipophilic tail—governs its physical properties and utility.

Table 1: Physicochemical Properties of 3-Methyl-1-dodecyn-3-ol

| Property | Value | Source(s) |

| CAS Number | 24424-78-0 | [PubChem][1] |

| Molecular Formula | C₁₃H₂₄O | [PubChem][1] |

| Molecular Weight | 196.33 g/mol | [PubChem][1] |

| IUPAC Name | 3-methyldodec-1-yn-3-ol | [PubChem][1] |

| Appearance | Colorless to light yellow liquid | [Various Suppliers][2] |

| Density | 0.84 g/cm³ | [Stenutz][3] |

| Boiling Point | 119-120 °C (at 7 mmHg) | [Various Suppliers][4] |

| 229.4 °C (at 760 mmHg) | [Alfa Chemistry][5] | |

| Flash Point | 93.2 °C | [Alfa Chemistry][5] |

| Refractive Index | 1.447 | [Various Suppliers][2] |

| XLogP3 | 4.4 | [PubChem][1] |

Synthesis Pathway: Ethynylation of 2-Undecanone

The primary industrial and laboratory synthesis of 3-Methyl-1-dodecyn-3-ol is achieved through the ethynylation of 2-undecanone. This is a classic example of a nucleophilic addition reaction where an acetylide anion attacks the electrophilic carbonyl carbon of the ketone.[2][6]

Reaction Mechanism

The reaction proceeds in two key steps:

-

Deprotonation: A strong base is used to deprotonate acetylene (HC≡CH), which is weakly acidic, to form a highly nucleophilic metal acetylide. Common bases for this transformation include alkali metal amides (e.g., NaNH₂) or organolithium reagents (e.g., n-butyllithium).[2]

-

Nucleophilic Attack: The resulting acetylide anion attacks the carbonyl carbon of 2-undecanone. The electron pair from the carbonyl π-bond moves to the oxygen atom, forming a lithium or sodium alkoxide intermediate.

-

Protonation: A mild acid workup (e.g., with a saturated aqueous solution of ammonium chloride) protonates the alkoxide to yield the final tertiary alcohol product.[7]

Caption: Mechanism for the synthesis of 3-Methyl-1-dodecyn-3-ol.

Laboratory-Scale Experimental Protocol

This protocol is adapted from established procedures for ketone ethynylation.[7] All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet.

-

Reaction Initiation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C using a dry ice/acetone bath. Acetylene gas is bubbled through the solvent.

-

Base Addition: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. This forms the lithium acetylide in situ.

-

Ketone Addition: A solution of 2-undecanone in anhydrous THF is then added slowly to the acetylide suspension. The reaction mixture is stirred at -78 °C for 2-3 hours.

-

Reaction Quench: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature.

-

Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Final Purification: The crude product is purified by vacuum distillation to yield 3-Methyl-1-dodecyn-3-ol as a clear, colorless to pale yellow liquid.

Spectroscopic Characterization

The structure of 3-Methyl-1-dodecyn-3-ol can be unequivocally confirmed by standard spectroscopic methods. The key is to identify the characteristic signals for the tertiary alcohol, the terminal alkyne, and the long alkyl chain.

Table 2: Predicted Spectroscopic Data

| Technique | Functional Group | Expected Signal / Absorption Range |

| FTIR | O-H (Alcohol) | 3650–3200 cm⁻¹ (strong, broad)[4][8] |

| ≡C-H (Alkyne) | ~3300 cm⁻¹ (strong, sharp)[3][5] | |

| C≡C (Alkyne) | 2260–2100 cm⁻¹ (weak to medium)[5][8] | |

| C-H (Alkyl) | 2960–2850 cm⁻¹ (strong, sharp) | |

| ¹H NMR | -OH (Alcohol) | 1.5–4.0 ppm (broad singlet, variable) |

| ≡C-H (Alkyne) | 2.0–3.0 ppm (singlet) | |

| -CH₃ (at C3) | ~1.5 ppm (singlet) | |

| -CH₂- (Alkyl chain) | 1.2–1.6 ppm (multiplets) | |

| -CH₃ (Terminal) | 0.8–1.0 ppm (triplet) | |

| ¹³C NMR | C -OH (Quaternary) | 65–80 ppm |

| ≡C -H (Alkyne) | 80–90 ppm | |

| -C ≡C-H (Alkyne) | 70–80 ppm | |

| -C H₃ (at C3) | 25–35 ppm | |

| -C H₂- (Alkyl chain) | 20–40 ppm | |

| -C H₃ (Terminal) | ~14 ppm |

Core Applications & Mechanism of Action

Curing Inhibitor in Platinum-Catalyzed Silicone Systems

The primary commercial application of 3-Methyl-1-dodecyn-3-ol is as a highly effective inhibitor, or retarder, for platinum-catalyzed hydrosilylation reactions.[6] These reactions are fundamental to the curing of many silicone products, including silicone rubbers, adhesives, and coatings.

The Challenge: Platinum-catalyzed hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an alkene (e.g., a vinyl-siloxane), can be extremely rapid, even at room temperature. This can lead to a very short "pot life" or working time, where the silicone mixture cures before it can be properly applied or molded.

The Solution: 3-Methyl-1-dodecyn-3-ol acts as a "controllable" inhibitor. The alkyne functionality strongly coordinates to the platinum catalyst center, forming a stable but reversible Pt-alkyne complex.[9] This complex temporarily deactivates the catalyst, preventing it from initiating the curing reaction at ambient temperatures. When the mixture is heated, the Pt-alkyne coordination bond weakens, freeing the platinum catalyst to proceed with the hydrosilylation reaction, leading to a rapid and efficient cure. This provides an ideal balance of long working time at room temperature and fast curing at elevated temperatures.

Caption: Controlled curing workflow using an acetylenic alcohol inhibitor.

Potential in Organic & Medicinal Chemistry

While its primary use is in materials science, the functional groups of 3-Methyl-1-dodecyn-3-ol make it a valuable intermediate for advanced organic synthesis.

-

Synthetic Handle: The terminal alkyne is a versatile functional group. It is a key substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[10] This allows for the efficient covalent linking of the molecule to other molecules bearing an azide group, a common strategy in drug discovery for creating complex molecular architectures.[10]

-

Introducing Lipophilicity: The long C9 alkyl chain can be used to introduce significant lipophilicity into a target molecule. In drug development, modulating a compound's lipophilicity is critical for controlling its absorption, distribution, metabolism, and excretion (ADME) properties.[11]

-

Further Derivatization: The tertiary alcohol can be used as a point of attachment or can be eliminated to form a conjugated enyne, another important structure in natural products and synthetic intermediates.

Safety & Handling

3-Methyl-1-dodecyn-3-ol is classified as a hazardous substance and requires careful handling by trained personnel in a well-ventilated area.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[12]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][12]

-

-

Storage: Store in a cool, well-ventilated place. Keep container tightly closed.[8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

References

Sources

- 1. 3-Methyl-1-dodecyn-3-OL | C13H24O | CID 21908640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alkynylation - Wikipedia [en.wikipedia.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dgunionchem.com [dgunionchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 3-Methyl-1-dodecyn-3-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-Methyl-1-dodecyn-3-ol, a tertiary alkynol of interest to researchers and professionals in drug development and materials science. The primary focus is on the prevalent and robust Grignard reaction-based synthesis, with a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. An alternative synthetic route, the Favorskii reaction, is also discussed and compared. This document is intended to serve as a practical resource, offering field-proven insights and a strong foundation in the chemical principles governing the synthesis of this important molecule.

Introduction and Significance

3-Methyl-1-dodecyn-3-ol, with the chemical formula C₁₃H₂₄O, is a tertiary propargyl alcohol.[1] Its structure, featuring a terminal alkyne and a hydroxyl group on a tertiary carbon, makes it a valuable intermediate in organic synthesis. The terminal alkyne allows for a variety of coupling reactions, such as the Sonogashira, Glaser, and Click reactions, enabling the construction of more complex molecular architectures. The tertiary alcohol moiety can be further functionalized or may impart specific solubility and reactivity characteristics to the molecule.

One notable application of 3-Methyl-1-dodecyn-3-ol is as a high-efficiency silicone inhibitor.[2] In the production of silicone rubber, it offers longer operating times compared to more common inhibitors like 1-ethynyl cyclohexanol under the same vulcanization conditions and curing speed.[3] This property is crucial in industrial settings where precise control over curing times is essential.

This guide will delve into the primary and alternative synthetic routes to this versatile compound, providing the necessary technical details for its successful laboratory-scale preparation.

Primary Synthesis Pathway: The Grignard Reaction

The most common and reliable method for the synthesis of 3-Methyl-1-dodecyn-3-ol is the nucleophilic addition of an ethynyl Grignard reagent to 2-dodecanone.[4][5] This method is favored for its high yield and relatively straightforward procedure.

Underlying Principles and Causality

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.[4] The synthesis of 3-Methyl-1-dodecyn-3-ol via this route involves two key steps:

-

Formation of the Grignard Reagent: Ethynylmagnesium bromide is typically prepared in situ by the reaction of a simple Grignard reagent, such as ethylmagnesium bromide, with an excess of acetylene gas bubbled through an ethereal solvent like tetrahydrofuran (THF).[4][6] Acetylene's terminal proton is sufficiently acidic (pKa ≈ 25) to be deprotonated by the strongly basic Grignard reagent, forming the nucleophilic ethynylmagnesium bromide.

-

Nucleophilic Addition to the Ketone: The ethynylmagnesium bromide then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-dodecanone. This addition reaction breaks the carbon-oxygen pi bond, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, 3-Methyl-1-dodecyn-3-ol.[5]

The choice of an ethereal solvent, such as THF or diethyl ether, is critical as it solvates the magnesium ion, stabilizing the Grignard reagent and preventing its aggregation.[4] Anhydrous conditions are paramount throughout the reaction, as any trace of water will protonate the Grignard reagent, rendering it inactive.[4]

Reaction Mechanism

The mechanism of the Grignard addition to a ketone is a classic example of nucleophilic acyl addition.

Caption: Grignard reaction mechanism for 3-Methyl-1-dodecyn-3-ol synthesis.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of 3-Methyl-1-dodecyn-3-ol.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Magnesium turnings | 24.31 | 2.43 g | 0.10 | Activated |

| Ethyl bromide | 108.97 | 11.44 g (7.8 mL) | 0.105 | Anhydrous |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - | Distilled from Na/benzophenone |

| Acetylene gas | 26.04 | Excess | - | Purified |

| 2-Dodecanone | 184.32 | 18.43 g (22.5 mL) | 0.10 | Anhydrous |

| Saturated aqueous NH₄Cl | - | 100 mL | - | For workup |

| Diethyl ether | 74.12 | 200 mL | - | For extraction |

| Anhydrous MgSO₄ | 120.37 | - | - | For drying |

Procedure:

-

Preparation of Ethynylmagnesium Bromide:

-

All glassware must be oven or flame-dried and assembled under an inert atmosphere (nitrogen or argon).

-

To a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add magnesium turnings.

-

Add 50 mL of anhydrous THF to the flask.

-

In the dropping funnel, place a solution of ethyl bromide in 50 mL of anhydrous THF.

-

Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction (a small crystal of iodine can be added as an initiator).

-

Once the reaction begins (bubbling and gentle reflux), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of ethylmagnesium bromide.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble purified acetylene gas through the stirred Grignard solution for 1-2 hours. The formation of a precipitate indicates the formation of ethynylmagnesium bromide.

-

-

Reaction with 2-Dodecanone:

-

While maintaining the reaction temperature at 0 °C, add a solution of 2-dodecanone in 50 mL of anhydrous THF dropwise from the dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for an additional 2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 3-Methyl-1-dodecyn-3-ol.

-

Alternative Synthesis Pathway: The Favorskii Reaction

The Favorskii reaction provides an alternative route to 3-Methyl-1-dodecyn-3-ol.[7][8][9] This reaction involves the direct addition of a terminal alkyne to a carbonyl compound in the presence of a strong base.[8]

Underlying Principles and Causality

In the context of synthesizing 3-Methyl-1-dodecyn-3-ol, the Favorskii reaction would involve reacting 2-dodecanone with acetylene gas in the presence of a strong base such as potassium hydroxide (KOH) or sodium amide (NaNH₂).[7][8] The base deprotonates the acetylene to form a metal acetylide in situ, which then acts as the nucleophile, attacking the carbonyl carbon of 2-dodecanone.[7]

While conceptually similar to the Grignard approach, the Favorskii reaction often requires more forcing conditions (higher temperatures and pressures) and can be less selective, potentially leading to side reactions such as aldol condensation of the ketone, especially with weaker bases like hydroxides.[7]

Reaction Mechanism

The general mechanism of the Favorskii reaction is as follows:

Caption: Favorskii reaction mechanism for tertiary alkynol synthesis.

Comparative Analysis of Synthesis Pathways

| Feature | Grignard Reaction | Favorskii Reaction |

| Reagents | Magnesium, Alkyl Halide, Acetylene, Ketone | Strong Base (KOH, NaNH₂), Acetylene, Ketone |

| Reaction Conditions | Milder (typically 0 °C to room temperature) | Can require higher temperatures and pressures |

| Selectivity | Generally high | Prone to side reactions (e.g., aldol condensation) |

| Yield | Often higher | Can be variable depending on conditions |

| Scalability | Well-established for industrial scale | Also used in industrial processes |

| Safety Considerations | Grignard reagents are highly moisture-sensitive and pyrophoric. | Strong bases are corrosive; acetylene is flammable. |

Characterization of 3-Methyl-1-dodecyn-3-ol

The successful synthesis of 3-Methyl-1-dodecyn-3-ol should be confirmed through various spectroscopic techniques.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The ethynyl proton will appear as a singlet, typically in the range of 2.0-3.0 ppm. The methyl group attached to the carbinol carbon will also be a singlet. The long alkyl chain will exhibit a series of multiplets. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the concentration and solvent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the acetylenic carbons (typically in the range of 65-90 ppm), the quaternary carbinol carbon (around 65-85 ppm), and the various carbons of the alkyl chain.[1]

-

IR (Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands for the key functional groups. A sharp peak around 3300 cm⁻¹ corresponds to the C-H stretch of the terminal alkyne. A weak absorption around 2100 cm⁻¹ is indicative of the C≡C triple bond stretch. A broad band in the region of 3200-3600 cm⁻¹ will be present due to the O-H stretch of the alcohol.[1]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (196.34 g/mol ).[1] The fragmentation pattern can also provide structural information.

Safety and Handling

-

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions involving Grignard reagents must be carried out under a dry, inert atmosphere.

-

Acetylene: Acetylene is a highly flammable gas and can form explosive acetylides with certain metals (e.g., copper, silver). It should be handled with care in a well-ventilated area.

-

Strong Bases: Strong bases like potassium hydroxide and sodium amide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Ethereal solvents like THF and diethyl ether are highly flammable. All heating should be done using a heating mantle or oil bath, and no open flames should be present in the laboratory.

Conclusion

The synthesis of 3-Methyl-1-dodecyn-3-ol is most effectively achieved through the Grignard reaction of ethynylmagnesium bromide with 2-dodecanone. This method offers high yields and selectivity under relatively mild conditions. The Favorskii reaction presents a viable alternative, though it may require more stringent conditions and can be prone to side reactions. Careful execution of the experimental protocol, with strict adherence to anhydrous conditions and safety precautions, is essential for the successful synthesis of this valuable chemical intermediate. The spectroscopic data provided serves as a benchmark for the characterization and confirmation of the final product.

References

-

Favorskii reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

3-METHYL-1-DODECYN-3-OL. (n.d.). Sample available for you. Retrieved from [Link]

-

3-METHYL-1-DODECYN-3-OL. (n.d.). Sample available for you. Retrieved from [Link]

-

3-Methyl-1-dodecyn-3-ol. (n.d.). PubChem. Retrieved from [Link]

-

Favorskii reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (n.d.). Retrieved from [Link]

-

Grignard Reagents. (n.d.). Retrieved from [Link]

-

1-phenyl-1-penten-4-yn-3-ol. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

- 1. 3-Methyl-1-dodecyn-3-OL | C13H24O | CID 21908640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buy Ethynylmagnesium Bromide | 4301-14-8 [smolecule.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Favorskii reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Methyl-1-dodecyn-3-ol: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 3-methyl-1-dodecyn-3-ol, a tertiary acetylenic alcohol of significant interest in various fields of chemical synthesis and material science. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on its nomenclature, physicochemical properties, synthesis, and key applications, with a particular focus on its role as a catalyst inhibitor.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. 3-Methyl-1-dodecyn-3-ol is systematically named according to the IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules.

The IUPAC name for this compound is 3-methyldodec-1-yn-3-ol . This name is derived by identifying the longest carbon chain containing the principal functional groups (the hydroxyl and alkyne groups), which is a dodecyn (12-carbon chain with a triple bond). The positions of the methyl group, the triple bond, and the hydroxyl group are indicated by numerical locants.

In addition to its formal IUPAC name, 3-methyl-1-dodecyn-3-ol is known by several synonyms , which are frequently encountered in commercial and historical literature. These include:

-

Ethynyl methyl n-nonyl carbinol

-

1-Dodecyn-3-ol, 3-methyl-

-

3-Methyl-dodec-1-yn-3-ol

It is crucial for researchers to be familiar with these synonyms to ensure comprehensive literature searches and accurate identification of this compound from various suppliers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-methyl-1-dodecyn-3-ol is essential for its handling, storage, and application in experimental work. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄O | |

| Molecular Weight | 196.33 g/mol | |

| CAS Number | 24424-78-0 | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 119-120 °C at 7 mmHg | |

| Flash Point | 93 °C | |

| Density | 0.84 g/cm³ | |

| Refractive Index | 1.447 | |

| Solubility | Insoluble in water, soluble in organic solvents. |

The long, non-polar, nine-carbon alkyl chain (nonyl group) dominates the molecule's physical properties, rendering it largely insoluble in water. The hydroxyl group provides a site for hydrogen bonding, but its influence is outweighed by the hydrophobic nature of the long alkyl chain. Consequently, 3-methyl-1-dodecyn-3-ol is readily soluble in common organic solvents such as ethers, alcohols, and chlorinated hydrocarbons.

Synthesis of 3-Methyl-1-dodecyn-3-ol: A Methodological Overview

The synthesis of tertiary alkynyl alcohols like 3-methyl-1-dodecyn-3-ol is a cornerstone of organic synthesis, typically achieved through the nucleophilic addition of an acetylide anion to a ketone. The general and most industrially viable method involves the reaction of acetylene with a ketone. In the case of 3-methyl-1-dodecyn-3-ol, the precursor ketone is 2-dodecanone.

General Reaction Scheme

The fundamental transformation is the ethynylation of 2-dodecanone:

This reaction is typically carried out in the presence of a strong base, which deprotonates the weakly acidic acetylene to form a nucleophilic acetylide anion. This anion then attacks the electrophilic carbonyl carbon of 2-dodecanone. Subsequent protonation of the resulting alkoxide yields the final product.

Experimental Protocol: Ethynylation using Sodium Amide in Liquid Ammonia

The following protocol describes a robust and widely applicable method for the synthesis of 3-methyl-1-dodecyn-3-ol. This method, a variation of the Favorskii reaction, utilizes the strong base sodium amide in liquid ammonia as the solvent and reaction medium.

Materials:

-

2-Dodecanone

-

Sodium metal

-

Liquid ammonia

-

Acetylene gas

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Dry ice/acetone condenser

Step-by-Step Methodology:

-

Preparation of Sodium Amide: In a three-necked flask equipped with a dry ice/acetone condenser, a gas inlet, and a mechanical stirrer, condense approximately 250 mL of liquid ammonia. Add a small crystal of ferric nitrate as a catalyst. Cautiously add small pieces of sodium metal (1.1 equivalents) to the stirring liquid ammonia. The formation of sodium amide is indicated by a color change from a persistent deep blue to a gray suspension.

-

Introduction of Acetylene: Bubble acetylene gas through the sodium amide suspension for 30-45 minutes to form sodium acetylide.

-

Addition of Ketone: Dissolve 2-dodecanone (1 equivalent) in anhydrous diethyl ether (50 mL). Add this solution dropwise to the stirred sodium acetylide suspension in liquid ammonia over 30 minutes.

-

Reaction Quenching: After the addition is complete, allow the reaction to stir for an additional 2 hours. Cautiously quench the reaction by the slow, portion-wise addition of solid ammonium chloride.

-

Workup: Allow the liquid ammonia to evaporate overnight under a fume hood. To the remaining residue, add 100 mL of water and 100 mL of diethyl ether. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Purification: Combine the organic extracts and wash with saturated aqueous ammonium chloride solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 3-methyl-1-dodecyn-3-ol.

Causality Behind Experimental Choices:

-

Liquid Ammonia: Serves as both a solvent and a refrigerant, allowing the reaction to be conducted at a low temperature, which helps to control the exothermicity and minimize side reactions.

-

Sodium Amide: A very strong base is required to deprotonate acetylene (pKa ≈ 25).

-

Ammonium Chloride Quench: Provides a proton source to neutralize the alkoxide intermediate and any remaining sodium amide. It is a milder alternative to adding water directly, which could react violently with any unreacted sodium metal.

-

Vacuum Distillation: The high boiling point of the product necessitates purification under reduced pressure to prevent thermal decomposition.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 3-methyl-1-dodecyn-3-ol.

Caption: Synthesis workflow for 3-methyl-1-dodecyn-3-ol.

Applications in Synthesis and Materials Science

The unique combination of a hydroxyl group and a terminal alkyne makes 3-methyl-1-dodecyn-3-ol a versatile building block in organic synthesis. However, its most prominent industrial application is as a high-efficiency inhibitor for platinum-catalyzed hydrosilylation reactions .

Inhibition of Platinum-Catalyzed Hydrosilylation

Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a fundamental process in the curing of silicone elastomers, adhesives, and coatings. This reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst. While highly efficient, these catalysts can be overly active, leading to premature curing of the silicone formulation, which reduces its pot life and processability.

3-Methyl-1-dodecyn-3-ol acts as a volatile inhibitor , which temporarily deactivates the platinum catalyst at room temperature. The proposed mechanism of inhibition involves the coordination of the alkyne's π-system to the platinum center, forming a stable platinum-alkyne complex. This complex is less reactive towards hydrosilylation than the uninhibited catalyst.

The inhibitory effect is reversible. Upon heating, the alkyne can de-coordinate from the platinum center, or the platinum-alkyne complex itself can undergo further reactions that regenerate the active catalyst. This temperature-dependent inhibition allows for a long pot life at ambient temperatures, followed by rapid curing upon thermal activation.

Logical Relationship of Inhibition

The following diagram illustrates the logical relationship in the inhibition of platinum-catalyzed hydrosilylation.

Caption: Inhibition of platinum-catalyzed silicone curing.

Spectroscopic Characterization

The structure of 3-methyl-1-dodecyn-3-ol can be unequivocally confirmed by standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the acetylenic proton (a singlet around δ 2.0-2.5 ppm), the methyl group protons (a singlet around δ 1.2-1.5 ppm), the hydroxyl proton (a broad singlet), and the protons of the long alkyl chain (a complex multiplet in the δ 0.8-1.6 ppm region).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two sp-hybridized carbons of the alkyne (in the δ 70-90 ppm range), the quaternary carbon bearing the hydroxyl group (around δ 65-75 ppm), and the carbons of the methyl and nonyl groups.

-

IR Spectroscopy: The infrared spectrum would be characterized by a sharp, weak absorption for the C≡C stretch around 2100-2200 cm⁻¹, a sharp absorption for the ≡C-H stretch around 3300 cm⁻¹, and a broad absorption for the O-H stretch in the 3200-3600 cm⁻¹ region.

Safety and Handling

3-Methyl-1-dodecyn-3-ol is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is known to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Methyl-1-dodecyn-3-ol is a valuable chemical with well-defined properties and a straightforward synthesis. Its primary utility as a volatile inhibitor in platinum-cured silicone systems underscores its industrial importance. A thorough understanding of its synthesis, properties, and mechanism of action, as detailed in this guide, is essential for its effective and safe application in research and development.

References

-

PubChem. 3-Methyl-1-dodecyn-3-OL. [Link]

An In-depth Technical Guide on the Health and Safety of 3-Methyl-1-dodecyn-3-ol

This guide provides comprehensive health and safety information for 3-Methyl-1-dodecyn-3-ol (CAS No: 24424-78-0), tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from aggregated chemical safety data to ensure a high standard of scientific integrity and practical applicability in a laboratory setting.

Chemical and Physical Identity

Understanding the fundamental properties of a substance is the first step in safe handling. 3-Methyl-1-dodecyn-3-ol is a tertiary acetylenic alcohol. Its identity and key physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-methyldodec-1-yn-3-ol | [1][2] |

| CAS Number | 24424-78-0 | [1][2] |

| Molecular Formula | C₁₃H₂₄O | [1][2] |

| Molecular Weight | 196.33 g/mol | [1][2] |

| Boiling Point | 229.4°C at 760 mmHg | [3] |

| Flash Point | 93.2°C | [3] |

Hazard Identification and Classification

Based on aggregated data submitted to the European Chemicals Agency (ECHA), 3-Methyl-1-dodecyn-3-ol is classified under the Globally Harmonized System (GHS) with the following hazards.[1] It is crucial to recognize these potential risks before handling the compound.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]

GHS Pictogram:

Signal Word: Warning[1]

Some suppliers may list additional hazard statements, such as H302 (Harmful if swallowed) and H400 (Very toxic to aquatic life).[2] For maximum safety, it is prudent to consider all potential hazards when developing handling protocols.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through proper handling procedures and the use of appropriate PPE is paramount. The following protocols are based on the identified hazards.

Engineering Controls

-

Ventilation: Work with 3-Methyl-1-dodecyn-3-ol should be conducted in a well-ventilated area.[4] A chemical fume hood is required when heating the substance or when there is a potential for generating aerosols or vapors.[4]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential routes of exposure. The following diagram illustrates the necessary PPE for handling this chemical.

Caption: Required PPE for handling 3-Methyl-1-dodecyn-3-ol.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4][5]

-

Avoid direct contact with skin and eyes.

-

Do not breathe mist, vapors, or spray.[4]

-

Contaminated clothing should be removed and washed before reuse.[5]

Storage and Incompatibility

Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4][6]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

The following flowchart outlines the initial response to different types of exposure.

Sources

3-Methyl-1-dodecyn-3-OL physical and chemical properties

An In-depth Technical Guide to 3-Methyl-1-dodecyn-3-ol: Properties, Synthesis, and Applications for Researchers

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Methyl-1-dodecyn-3-ol, a tertiary alkynyl alcohol with significant potential in synthetic chemistry and drug discovery. We will move beyond a simple recitation of facts to explore the causal relationships behind its properties and the strategic considerations for its use in a research context. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of this molecule.

Molecular Identity and Core Physicochemical Parameters

3-Methyl-1-dodecyn-3-ol (CAS No. 24424-78-0) is a C13 molecule featuring two key functional groups that dictate its chemical behavior: a terminal alkyne and a tertiary alcohol.[1][2] The long nonyl (nine-carbon) chain renders the molecule significantly lipophilic, while the hydroxyl group provides a site for hydrogen bonding.

The IUPAC name for this compound is 3-methyldodec-1-yn-3-ol.[1][2] Its structure combines a rigid, linear alkyne moiety with a sterically hindered alcohol, a combination that imparts valuable characteristics for metabolic stability in potential drug candidates.[3][4]

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 24424-78-0 | [1][5][6] |

| Molecular Formula | C₁₃H₂₄O | [1][2][7] |

| Molecular Weight | 196.33 g/mol | [1][2][7] |

| Exact Mass | 196.18300 Da | [1][5] |

| IUPAC Name | 3-methyldodec-1-yn-3-ol | [1][2] |

| InChIKey | INASARODRJUTTN-UHFFFAOYSA-N | [2][5][7] |

| Canonical SMILES | CCCCCCCCCC(C)(C#C)O | [2][5][7] |

| Boiling Point | 229.4°C at 760 mmHg | [5] |

| 119-120°C at 7 mmHg | [8] | |

| Flash Point | 93.2°C | [5][8] |

| Density | 0.840 g/cm³ | [7][8] |

| Refractive Index | 1.447 | [7][8] |

| XLogP3 | 4.4 | [1][2] |

| Appearance | Colorless to light yellow liquid | [8] |

Insight: The high XLogP3 value of 4.4 confirms the molecule's lipophilic nature, suggesting low aqueous solubility but good potential for crossing lipid membranes.[1][2] The boiling point data at different pressures is critical for planning purification by vacuum distillation.

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of tertiary alkynyl alcohols like 3-Methyl-1-dodecyn-3-ol is most efficiently achieved through the nucleophilic addition of an acetylide to a ketone.[8][9] This is a classic application of Grignard-type chemistry, offering a reliable and scalable route.

Recommended Synthetic Protocol: Ethynylation of 2-Dodecanone

The core of this synthesis is the creation of a carbon-carbon bond between the sp-hybridized carbon of acetylene and the electrophilic carbonyl carbon of 2-dodecanone.

Step-by-Step Methodology:

-

Acetylide Formation: A source of acetylene (gas) is bubbled through a solution of a strong base, such as sodium amide (NaNH₂) or a Grignard reagent like ethylmagnesium bromide, in an anhydrous ether solvent (e.g., THF). This deprotonates the terminal alkyne, forming a highly nucleophilic acetylide anion.

-

Nucleophilic Attack: A solution of 2-dodecanone in the same anhydrous solvent is added dropwise to the acetylide solution at a controlled temperature (typically 0°C to room temperature). The acetylide attacks the carbonyl carbon.

-

Aqueous Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the resulting alkoxide to yield the final tertiary alcohol product and neutralizes any remaining strong base.

-

Extraction and Purification: The product is extracted from the aqueous layer using an immiscible organic solvent (e.g., diethyl ether). The combined organic layers are then washed, dried, and concentrated. Purification is typically achieved via vacuum distillation.

Caption: Standard analytical workflow for compound characterization.

Safety, Handling, and Storage

As a matter of professional responsibility, proper handling of all chemicals is paramount. 3-Methyl-1-dodecyn-3-ol is classified with specific hazards that require attention.

-

GHS Hazard Statements: According to aggregated data, this compound is associated with the following hazards:

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE) is required. This includes:

-

Safety glasses or goggles.

-

Chemical-resistant gloves (e.g., nitrile).

-

A lab coat.

-

All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors. [10]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents and sources of ignition. [10]

-

Spill Response: In case of a spill, evacuate the area. Use non-sparking tools and an inert absorbent material to collect the spilled liquid. [10][11]Dispose of the waste in accordance with local regulations.

This guide provides a foundational understanding of 3-Methyl-1-dodecyn-3-ol, grounded in its fundamental physical and chemical properties. Its unique structure presents compelling opportunities for innovation, particularly in the fields of medicinal chemistry and materials science.

References

-

PubChem. 3-Methyl-1-dodecyn-3-OL | C13H24O | CID 21908640. [Link]

-

Stenutz. 3-methyl-1-dodecyn-3-ol. [Link]

-

Chemical Point. 3-Methyl-1-dodecyn-3-ol. [Link]

-

LookChem. 3-METHYL-1-DODECYN-3-OL. [Link]

-

3M. Safety Data Sheet. [Link]

-

PubMed Central. Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols. [Link]

-

ACS Fall 2023. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. [Link]

-

ACS Publications. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery | Journal of Medicinal Chemistry. [Link]

Sources

- 1. 3-Methyl-1-dodecyn-3-OL | C13H24O | CID 21908640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 4. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. 3-methyl-1-dodecyn-3-ol [stenutz.eu]

- 8. dgunionchem.com [dgunionchem.com]

- 9. specialchem.com [specialchem.com]

- 10. multimedia.3m.com [multimedia.3m.com]

- 11. fishersci.com [fishersci.com]

A Researcher's Guide to Sourcing 3-Methyl-1-dodecyn-3-OL: From Supplier Vetting to Quality Verification

For chemists and drug development professionals, the integrity of a starting material is the bedrock of reliable and reproducible research. 3-Methyl-1-dodecyn-3-OL (CAS No. 24424-78-0), a tertiary acetylenic alcohol, serves as a valuable building block in organic synthesis and as a specialty chemical in material science. Its bifunctional nature, combining a reactive terminal alkyne with a stable tertiary alcohol, makes it a versatile intermediate. However, sourcing this compound requires a diligent approach to ensure purity, consistency, and proper handling. This guide provides an in-depth technical overview for researchers to navigate the commercial landscape, qualify suppliers, and verify the quality of 3-Methyl-1-dodecyn-3-OL upon receipt.

The Commercial Landscape: Identifying Potential Suppliers

3-Methyl-1-dodecyn-3-OL is available from a range of chemical suppliers, from large global distributors to more specialized manufacturers. These suppliers generally fall into two categories:

-

Primary Manufacturers: These companies synthesize the compound in-house, offering greater control over the manufacturing process and potentially larger batch sizes. They are often the source for bulk or custom orders.

-

Secondary Distributors/Re-sellers: These vendors source chemicals from various manufacturers and provide them in smaller, research-friendly quantities. They offer convenience and a wide catalog but may have less direct control over the product's synthetic history.

A survey of the market reveals several key suppliers offering this compound, often with purities ranging from 96% to over 99%.

| Supplier | Catalog Number (Example) | Typical Purity | Key Considerations |

| Alfa Chemistry | ACM24424780[1] | 96% | Offers the compound for research use.[1] Researchers should inquire about available analytical data beyond the stated purity. |

| Shaanxi Dideu Medichem Co. Ltd. | Varies (via ChemicalBook) | ≥99%[2] | Lists ISO 9001:2015 certification, suggesting a quality management system is in place.[2] Offers bulk supply capabilities. |

| SUZHOU ARTK MEDCHEM CO.,LTD. | Varies | GC 99%+[3] | Specializes in life sciences and pharmaceutical-grade chemicals, suggesting a focus on high-purity products.[3] |

| CHEMICAL POINT | CP24424-78-0-BULK[4] | Varies | Provides bulk quantities, suitable for larger scale research or development projects.[4] |

| Finetech Industry Limited | FT-0616033[5] | Varies | Lists the compound as a pharmaceutical intermediate and chemical reagent.[5] |

It is noteworthy that some major suppliers of rare chemicals, such as Sigma-Aldrich, may offer structurally similar compounds but explicitly state that they do not collect analytical data for them, placing the onus of quality verification entirely on the buyer.[6] This underscores the critical need for a robust supplier qualification and incoming quality control process.

Supplier Qualification: A Workflow for Ensuring Trust

Selecting a supplier should not be based on price alone. For research and drug development, where outcomes are highly sensitive to impurities, a systematic qualification process is essential. The goal is to establish a partnership with a vendor who can provide not just a chemical, but also transparency and consistent quality.

Below is a recommended workflow for qualifying a supplier for 3-Methyl-1-dodecyn-3-OL.

Caption: Workflow for qualifying a chemical supplier.

Incoming Quality Control: A Self-Validating Protocol

Upon receiving a shipment of 3-Methyl-1-dodecyn-3-OL, it is imperative to perform in-house analysis to verify its identity and purity, regardless of the supplier's Certificate of Analysis (CoA). The following step-by-step protocols for Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to provide unambiguous structural confirmation and a quantitative purity assessment.

Identity and Structure Verification by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3-Methyl-1-dodecyn-3-OL (C₁₃H₂₄O), both ¹H and ¹³C NMR are essential.

Expected Chemical Shifts: Based on established principles of NMR spectroscopy for acetylenic and aliphatic alcohols, the following spectral features are expected.[7][8]

-

¹H NMR (in CDCl₃, 400 MHz):

-

~2.4 ppm (singlet, 1H): Acetylenic proton (≡C-H ).

-

~1.5-1.6 ppm (multiplet, 2H): Methylene protons adjacent to the carbinol carbon (-CH₂ -C(OH)).

-

~1.45 ppm (singlet, 3H): Methyl protons on the carbinol carbon (-C(OH)-CH₃ ).

-

~1.2-1.4 ppm (multiplet, ~14H): Methylene protons of the long alkyl chain.

-

~0.88 ppm (triplet, 3H): Terminal methyl protons of the nonyl group (-CH₂-CH₃ ).

-

Variable (broad singlet, 1H): Hydroxyl proton (-OH ). Its position is concentration and solvent dependent.

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

~88 ppm: Quaternary alkyne carbon (-C ≡CH).

-

~71 ppm: Terminal alkyne carbon (-C≡C H).

-

~68 ppm: Tertiary carbinol carbon (>C -OH).

-

~45 ppm, ~32 ppm, ~29 ppm (multiple peaks), ~23 ppm, ~14 ppm: Carbons of the nonyl and methyl groups.

-

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the 3-Methyl-1-dodecyn-3-OL sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Confirm the presence of all expected signals and their multiplicities.

-

Integrate all peaks to verify the proton count for each signal.

-

-

Hydroxyl Proton Confirmation (D₂O Shake):

-

After the initial ¹H spectrum is acquired, add one drop of deuterium oxide (D₂O) to the NMR tube.

-

Shake the tube vigorously for 30 seconds and allow the layers to settle.

-

Re-acquire the ¹H spectrum. The broad singlet corresponding to the hydroxyl proton should disappear or significantly diminish due to H/D exchange.[9]

-

-

¹³C and DEPT Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to observe all carbon environments.

-

Run DEPT-135 and DEPT-90 experiments to confirm the identity of CH, CH₂, and CH₃ groups, which is crucial for unambiguous assignment.[9]

-

-

Data Analysis: Compare the acquired spectra with the expected chemical shifts. The absence of significant unassigned peaks is a strong indicator of high purity.

Purity Assessment and Impurity Profiling by GC-MS

GC-MS is an excellent technique for assessing the purity of volatile compounds and identifying trace impurities. For long-chain alcohols, derivatization is often employed to improve chromatographic performance, but it may not be strictly necessary for this compound depending on the column used.[10][11]

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of 3-Methyl-1-dodecyn-3-OL at 1 mg/mL in a high-purity solvent such as dichloromethane or ethyl acetate. Prepare a series of dilutions (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) for analysis.

-

GC-MS Instrument Conditions (Example):

-

GC Column: A mid-polarity column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 40 to 400.

-

-

Data Acquisition: Inject 1 µL of the prepared sample solution into the GC-MS.

-

Data Analysis:

-

Purity Assessment: Determine the area percent of the main peak in the total ion chromatogram (TIC). For research-grade material, this should be >98%.

-

Identity Confirmation: Analyze the mass spectrum of the main peak. Expect to see characteristic fragments. While the molecular ion (m/z 196) may be weak or absent in EI, look for fragments corresponding to the loss of water (m/z 178) and cleavage of the alkyl chain.

-

Impurity Profiling: Analyze the mass spectra of any minor peaks to tentatively identify potential impurities, such as residual starting materials or side-products from the synthesis.

-

Safe Handling and Storage

Acetylenic compounds can be energetic and require careful handling. While 3-Methyl-1-dodecyn-3-OL is not as hazardous as acetylene gas, prudent laboratory practices are essential.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a chemical fume hood to avoid inhalation of any vapors.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

By implementing this comprehensive approach—from diligent supplier screening to rigorous in-house quality verification—researchers, scientists, and drug development professionals can source 3-Methyl-1-dodecyn-3-OL with confidence, ensuring the integrity and success of their scientific endeavors.

References

-

ALFA CHEMICAL. (n.d.). Good Price CAS:24424-78-0丨3-METHYL-1-DODECYN-3-OL for Sale. Retrieved January 21, 2026, from [Link]

-

CHEMICAL POINT. (n.d.). 3-Methyl-1-dodecyn-3-ol. Retrieved January 21, 2026, from [Link]

- Wood, R. (1968). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols.

- The Royal Society of Chemistry. (2018). Analytical Methods. In Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment (2nd ed., pp. 94-103).

-

XJY Silicones. (n.d.). 3-METHYL-1-DODECYN-3-OL. Retrieved January 21, 2026, from [Link]

- Ali, H. A. M., et al. (1998). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. Journal of Agricultural Science, 130(1), 71-82.

- Pereira, V., et al. (2022). DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys. Molecules, 27(17), 5643.

-

SUZHOU ARTK MEDCHEM CO.,LTD. (n.d.). ProductDetail. Retrieved January 21, 2026, from [Link]

- Stark, C. B. W., et al. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 7(3), 275-283.

-

AOCS. (2019). NMR. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 3-Methyl-1-dodecyn-3-OL. Retrieved January 21, 2026, from [Link]

- Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Magnetic Resonance in Chemistry, 38(7), 570-578.

-

AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Retrieved January 21, 2026, from [Link]

- Yuan, H., et al. (2019). Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. Scientific Reports, 9(1), 1-10.

- Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. RSC Publishing.

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Methyl (20R,22E)- and (20S,22E)-3-Oxochola-1,4,22-trien-24-oate. Retrieved January 21, 2026, from [Link]

-

US EPA. (n.d.). 1-Tridecyn-3-ol, 3-methyl- - Substance Details. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Retrieved January 21, 2026, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. High quality 3-METHYL-1-DODECYN-3-OL CAS NO 24424-78-0 ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu Medichem Co. Ltd [m.chemicalbook.com]

- 3. ProductDetail-SUZHOU ARTK MEDCHEM CO.,LTD. [artkmedchem.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. CAS:24424-78-0 FT-0616033 3-METHYL-1-DODECYN-3-OL Product Detail Information [finetechchem.com]

- 6. 3,7,11-TRIMETHYL-1-DODECYN-3-OL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. aocs.org [aocs.org]

- 8. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. azom.com [azom.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sci-Hub: are you are robot? [sci-hub.box]

purity standards for 3-Methyl-1-dodecyn-3-OL

An In-Depth Technical Guide to the Purity Standards of 3-Methyl-1-dodecyn-3-OL for Pharmaceutical Applications

Foreword: The Intermediate's Critical Role

In the intricate symphony of pharmaceutical synthesis, every note must be pitch-perfect. The quality of an Active Pharmaceutical Ingredient (API) is not determined solely in the final crystallization step but is built upon the foundation of its precursors. 3-Methyl-1-dodecyn-3-OL, a tertiary alkynol, represents such a foundational building block.[1] While not an API itself, its purity profile directly dictates the success of subsequent reactions, influences the impurity profile of the final drug substance, and ultimately impacts patient safety.[2][3][4] This guide eschews a generic template, instead providing a focused, logic-driven framework for establishing and verifying the purity of 3-Methyl-1-dodecyn-3-OL, grounded in the principles of Good Manufacturing Practice (GMP) and International Council for Harmonisation (ICH) guidelines.[2][5]

The Molecular Identity: Beyond the Name

Before purity can be assessed, identity must be unequivocally confirmed. 3-Methyl-1-dodecyn-3-OL (CAS No. 24424-78-0) is a C13H24O molecule whose structure holds the key to its reactivity and the selection of appropriate analytical techniques.[6][7]

-

Key Structural Features: A terminal alkyne (C≡C-H), a tertiary alcohol (-C-OH), and a long non-polar carbon chain.

These features dictate the analytical approach. The hydroxyl and alkyne groups are prime targets for spectroscopic identification, while the molecule's volatility and thermal stability make gas chromatography an ideal choice for separation and quantification.

The Purity Framework: A Multi-faceted Approach

Purity is not a single number but a comprehensive profile. For a pharmaceutical intermediate like 3-Methyl-1-dodecyn-3-OL, this profile is best defined by a robust specification that addresses identity, strength, and the control of various impurities.

Table 1: Typical Quality Specification for 3-Methyl-1-dodecyn-3-OL

| Test Parameter | Method | Acceptance Criteria | Rationale & Causality |

| Identification | FTIR Spectroscopy | Spectrum conforms to reference standard | Confirms the presence of key functional groups (O-H, C≡C-H, C-O) ensuring the correct molecular backbone. |

| ¹H and ¹³C NMR | Spectrum conforms to the assigned structure | Provides definitive structural confirmation and can reveal subtle impurities not visible by other techniques.[6] | |

| Appearance | Visual Inspection | Clear, colorless to light yellow liquid[8] | A simple but crucial first check for gross contamination or degradation. |

| Assay (Purity) | Gas Chromatography (GC-FID) | ≥ 98.0% | Ensures a high concentration of the desired material for predictable reaction stoichiometry and yield in downstream processes. |

| Organic Impurities | |||

| * Individual Unknown | GC-MS | ≤ 0.20% | Controls individual impurities which could have unknown reactivity or toxicity. |

| * Total Impurities | GC-MS | ≤ 1.0% | Limits the overall level of process-related and degradation impurities. |

| Residual Solvents | Headspace GC-MS | Per ICH Q3C Limits | Solvents used in synthesis or cleaning are not carried forward, as they can be toxic or inhibit subsequent reactions. |

| Water Content | Karl Fischer Titration | ≤ 0.5% | The tertiary alcohol is hygroscopic; excess water can interfere with moisture-sensitive reagents (e.g., Grignards, organolithiums) used in later steps. |

| Residue on Ignition | USP <281> | ≤ 0.1% | Quantifies non-volatile inorganic impurities. |

Core Analytical Methodologies: The "How" and "Why"

The trustworthiness of a specification hinges on the validity of the analytical methods used to test it. Each protocol must be a self-validating system, providing clear, reproducible results.

Identification via Spectroscopy